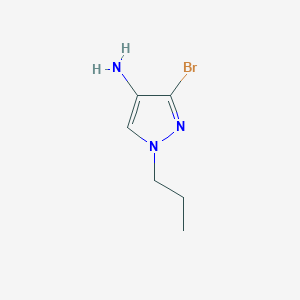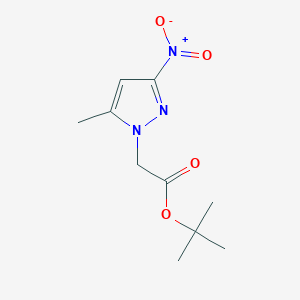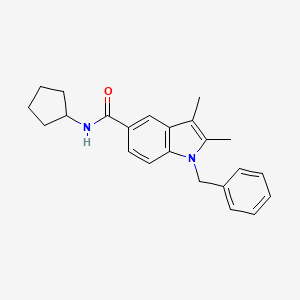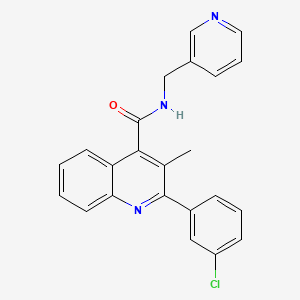![molecular formula C21H19N3O3 B10906285 4-[(3-methoxyphenoxy)methyl]-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide](/img/structure/B10906285.png)
4-[(3-methoxyphenoxy)methyl]-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-methoxyphenoxy)methyl]-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenoxy group, a pyridinylmethylidene group, and a benzohydrazide moiety
Preparation Methods
The synthesis of 4-[(3-methoxyphenoxy)methyl]-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide typically involves a multi-step process. One common synthetic route includes the reaction of 3-methoxyphenol with formaldehyde to form 3-methoxyphenoxymethyl alcohol. This intermediate is then reacted with 4-pyridinecarboxaldehyde to yield the desired product under reflux conditions . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reaction .
Chemical Reactions Analysis
4-[(3-methoxyphenoxy)methyl]-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 4-[(3-methoxyphenoxy)methyl]-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
When compared to similar compounds, 4-[(3-methoxyphenoxy)methyl]-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide stands out due to its unique structural features and versatile applications. Similar compounds include:
4-[(3-methoxyphenoxy)methyl]benzohydrazide: Lacks the pyridinylmethylidene group, resulting in different chemical properties and applications.
4-methoxy-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide:
These comparisons highlight the distinctiveness of 4-[(3-methoxyphenoxy)methyl]-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C21H19N3O3 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
4-[(3-methoxyphenoxy)methyl]-N-[(E)-pyridin-4-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C21H19N3O3/c1-26-19-3-2-4-20(13-19)27-15-17-5-7-18(8-6-17)21(25)24-23-14-16-9-11-22-12-10-16/h2-14H,15H2,1H3,(H,24,25)/b23-14+ |
InChI Key |
QBSZSYMETHGTFR-OEAKJJBVSA-N |
Isomeric SMILES |
COC1=CC(=CC=C1)OCC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=NC=C3 |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=CC=C(C=C2)C(=O)NN=CC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-2-(4-chlorophenyl)-4-[4-(propan-2-yloxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B10906207.png)




![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B10906232.png)

![N-{2-[2-bromo-5-(prop-2-en-1-yloxy)phenyl]-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl}pyridine-4-carboxamide](/img/structure/B10906252.png)

![N-{(1Z)-1-(2,5-dimethoxyphenyl)-3-oxo-3-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]prop-1-en-2-yl}benzamide](/img/structure/B10906283.png)

![(2Z)-2-(1,3-benzoxazol-2-yl)-3-[(4,5-dimethyl-2-nitrophenyl)amino]prop-2-enal](/img/structure/B10906305.png)
![N'-[(1E)-1-(5-methylfuran-2-yl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B10906310.png)
![1-{2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-2-oxoethyl}pyridinium](/img/structure/B10906317.png)
